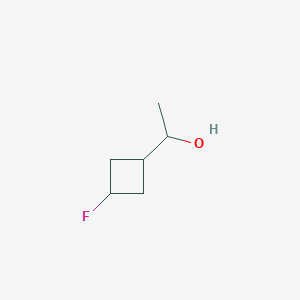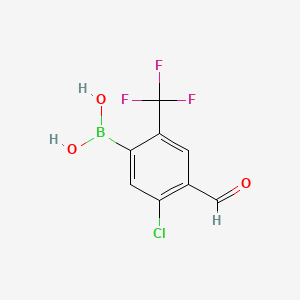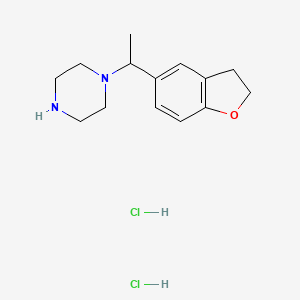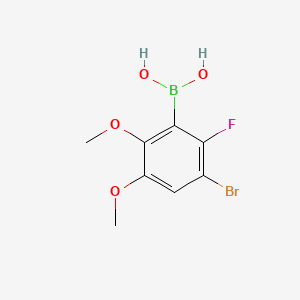
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-5,6-dimethoxybenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles under appropriate conditions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with an electrophilic partner.
Comparación Con Compuestos Similares
- (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
- (3-Bromo-2-fluoro-4,5-dimethoxyphenyl)boronic acid
- (3-Bromo-2-fluoro-5-methoxyphenyl)boronic acid
Uniqueness: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H9BBrFO4 |
|---|---|
Peso molecular |
278.87 g/mol |
Nombre IUPAC |
(3-bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BBrFO4/c1-14-5-3-4(10)7(11)6(9(12)13)8(5)15-2/h3,12-13H,1-2H3 |
Clave InChI |
VNQSSHDXLQDPOZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC(=C1F)Br)OC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


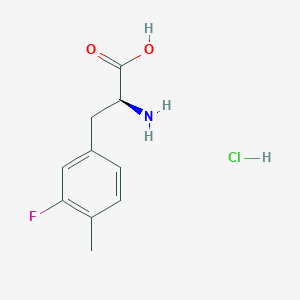
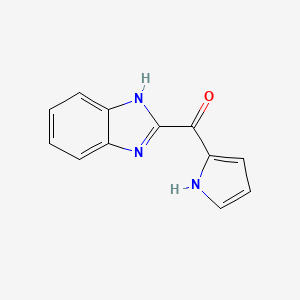
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
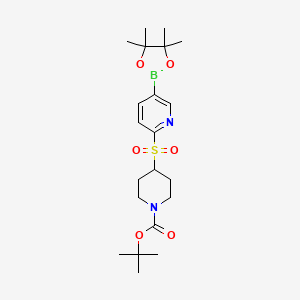

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
